1-Ethyl-7-nitroindazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-ethyl-7-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-9-7(6-10-11)4-3-5-8(9)12(13)14/h3-6H,2H2,1H3 |
InChI Key |
POFNXYKXIXYHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Ethyl 7 Nitroindazole and Nitroindazole Analogs
Electronic Effects of the Nitro Group on Reactivity
The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the indazole ring to which it is attached. Its effect is twofold, operating through both the inductive and resonance effects.
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.
Resonance Effect: The nitro group can delocalize the π-electrons of the indazole ring, further withdrawing electron density. This is particularly effective when the nitro group is conjugated with the ring system.
This strong electron-withdrawing nature deactivates the indazole ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). researchgate.netorganic-chemistry.orgrsc.org The withdrawal of electron density makes the carbon atoms of the ring, particularly those at the ortho and para positions relative to the nitro group, electron-deficient and thus susceptible to attack by nucleophiles. researchgate.net In the case of 1-Ethyl-7-nitroindazole, the nitro group at the C7 position significantly lowers the electron density at the C4 and C6 positions, making them the most probable sites for nucleophilic attack.
The presence of the nitro group is a key feature in drug design, not only for its electronic influence but also because its reduction can act as an electronic switch to activate other parts of a molecule. svedbergopen.comnih.gov Quantum chemistry studies and various descriptors, such as the "charge of the substituent active region" (cSAR), have been used to quantify the potent electron-attracting ability of the nitro group, confirming its strong impact on molecular properties and reactivity. researchgate.netresearchgate.net
Reduction Pathways of the Nitro Group in Nitroindazoles
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. researchgate.net This process typically involves a six-electron reduction that proceeds through nitroso (–NO) and hydroxylamino (–NHOH) intermediates. nih.gov A variety of reagents and conditions can be employed to achieve this transformation in nitroindazoles.
Common reduction methods include:
Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) with hydrogen gas. It is generally efficient and produces clean reactions. research-nexus.netacsgcipr.org
Metal-Acid Systems: Classic examples include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid. researchgate.netacsgcipr.org
Stannous Chloride (SnCl₂): This reagent is particularly effective for reducing nitroarenes and has been successfully applied to the reduction of nitroindazoles in alcoholic solutions. researchgate.netresearch-nexus.net
Selective reduction involves converting the nitro group to an amine without affecting other potentially reducible functional groups within the molecule. The choice of reagent is crucial for achieving this selectivity.
For nitroindazoles, stannous chloride (SnCl₂) in an alcoholic acid solution has proven to be an effective method for selective reduction. research-nexus.net Another approach involves catalytic transfer hydrogenation, which can offer mild reaction conditions. Enzymatic reductions using nitroreductases (NRs) represent a highly selective and environmentally friendly alternative. chemrxiv.org These enzymes can catalyze the reduction of nitro compounds to amines, sometimes via stable nitroso and hydroxylamine intermediates, which can then be used in subsequent reactions. chemrxiv.orgresearchgate.net
| Methodology | Reagent/Catalyst | Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium (Pd) on Carbon | H₂ gas | High efficiency, clean conversion to amino-indazoles. research-nexus.net |
| Metal-based Reduction | Stannous Chloride (SnCl₂) | Alcoholic acid solution | Effective for transforming nitroindazoles into their amino derivatives. researchgate.netresearch-nexus.net |
| Enzymatic Reduction | Nitroreductases (e.g., NfsA, BaNTR1) | Aqueous buffer, cofactor (NADH/NADPH) | High selectivity; can generate reactive intermediates for cascade reactions. chemrxiv.orgresearchgate.net |
The conversion of the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the reactivity of the indazole ring. The resulting aminoindazole is a versatile intermediate for further chemical modifications. The amino group (–NH₂) can serve as a nucleophile or be transformed into other functional groups, opening up a wide range of synthetic possibilities. For instance, the amino group can undergo:
Acylation to form amides.
Alkylation to form substituted amines.
Diazotization to form a diazonium salt, which can then be replaced by a variety of other substituents (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.
This strategic reduction is often a crucial step in the synthesis of complex molecules, as the nitro group is initially used to direct other reactions before being transformed into a more synthetically useful amino group. researchgate.net
Nucleophilic Substitution Reactions of this compound
The electron-deficient nature of the nitroindazole ring, induced by the C7-nitro group, makes it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring and displaces a leaving group, which in electron-deficient systems can be a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org
The position of nucleophilic attack on the this compound ring is governed by stereoelectronic factors. The nitro group at C7 strongly activates the ortho (C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.
Studies on analogous systems like 4-nitrobenzofuroxan have shown that both kinetic and thermodynamic factors influence the final product. rsc.org While one position might be kinetically favored (faster initial attack), another might lead to a more stable thermodynamic product. For this compound, the C4 and C6 positions are the most likely sites for substitution. The precise regioselectivity can depend on the nature of the nucleophile, the solvent, and the reaction temperature. Steric hindrance from the ethyl group at the N1 position might also play a role in directing the nucleophile.
This compound is expected to react with a variety of carbon-based nucleophiles, particularly under conditions that favor SNAr or VNS reactions. The VNS reaction is particularly useful as it allows for the direct C-H functionalization of the electron-deficient ring. organic-chemistry.org
Cycloaddition Reactions Involving Nitroindazole Moieties
Cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. nih.govwikipedia.org These reactions provide a direct route to install biologically significant functionalities, such as triazole and pyrazoline units, onto various molecular scaffolds in a single step. nih.gov
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its efficiency and high regioselectivity. organic-chemistry.orgwikipedia.orgnih.gov This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govwikipedia.org The presence of a copper(I) catalyst is crucial for the selective formation of the 1,4-regioisomer. nih.gov
In the context of nitroindazoles, the CuAAC reaction has been utilized to introduce 1,4-disubstituted triazole units to the indazole core. This is achieved by first converting a nitroindazole derivative, such as N-(2-bromoethyl)nitroindazole, into the corresponding azide. The subsequent reaction with various alkynes in the presence of a Cu(I) catalyst yields the desired triazolyl-substituted nitroindazoles. nih.gov The reaction is generally carried out in a mixture of t-BuOH and water at room temperature, using sodium ascorbate to generate the active Cu(I) species from CuSO₄·5H₂O. nih.gov
The yield of the CuAAC reaction is influenced by the electronic nature of the substituents on the alkyne. Electron-donating groups on the phenyl ring of the alkyne reagent tend to favor the formation of the 1,4-disubstituted triazole ring, leading to higher yields. nih.gov
Table 1: Synthesis of 1,2,3-triazolyl-nitroindazole derivatives via CuAAC
| Starting Alkyne | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Phenylacetylene | 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-3-methyl-4-nitro-1H-indazole | 12 | 71 |
| 4-Methylphenylacetylene | 1-(2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)ethyl)-3-methyl-4-nitro-1H-indazole | 12 | 87 |
| 4-Methoxyphenylacetylene | 1-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3-methyl-4-nitro-1H-indazole | 16 | 82 |
| 4-Chlorophenylacetylene | 1-(2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3-methyl-4-nitro-1H-indazole | 12 | 75 |
Data sourced from a study on the functionalization of nitroindazoles. nih.gov
Nitroindazoles bearing a vinyl unit can undergo 1,3-dipolar cycloaddition reactions with nitrile imines. nih.gov Nitrile imines are highly reactive 1,3-dipoles that are often generated in situ from the corresponding hydrazonoyl halides by base-induced dehydrohalogenation. nih.govnih.govnih.gov This reaction provides a convenient route for the synthesis of pyrazoline- and pyrazole-containing compounds. nih.govnih.gov
The reaction of N-vinyl-nitroindazoles with N-aryl-C-ethoxycarbonylnitrile imines, generated from ethyl hydrazono-α-bromoglyoxylates, leads to the formation of nitroindazole-pyrazoline derivatives in good to excellent yields. nih.gov The reaction typically proceeds at room temperature in the presence of a base like triethylamine (Et₃N). nih.gov
Table 2: Synthesis of nitroindazole-pyrazoline derivatives
| Starting Hydrazonoyl Bromide | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl 2-(2-phenylhydrazono)-2-bromoacetate | Ethyl 1-phenyl-3-(3-methyl-4-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 24 | 82 |
| Ethyl 2-(2-(4-methylphenyl)hydrazono)-2-bromoacetate | Ethyl 1-(p-tolyl)-3-(3-methyl-4-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 24 | 85 |
| Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-bromoacetate | Ethyl 1-(4-methoxyphenyl)-3-(3-methyl-4-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 24 | 91 |
| Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-bromoacetate | Ethyl 1-(4-chlorophenyl)-3-(3-methyl-4-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 24 | 75 |
Data sourced from a study on the functionalization of nitroindazoles. nih.gov
Functionalization Strategies for the Indazole Core
The indazole nucleus is a versatile scaffold that allows for a wide range of functionalization strategies. chim.itnih.gov These strategies can be broadly categorized into N-functionalization and C-functionalization. mdpi.com
N-functionalization primarily involves the catalytic coupling of the N-H group of the indazole with various electrophiles, leading to alkylation and arylation products. mdpi.com
C-functionalization of the indazole ring, particularly at the C3 position, is of significant interest for modulating the biological activity of indazole derivatives. chim.itmdpi.com Key strategies for C3-functionalization include:
Halogenation : The introduction of bromine or iodine atoms at the C3 position serves as a useful handle for subsequent metal-catalyzed cross-coupling reactions. chim.it
Metal-catalyzed Cross-Coupling : Reactions such as Suzuki-Miyaura, Negishi, and Stille couplings are employed to introduce aryl, heteroaryl, and alkyl groups at the C3 position. chim.itmdpi.com
Direct C-H Activation : This modern approach allows for the direct functionalization of C-H bonds, offering an efficient way to increase molecular complexity. rsc.org Transition metal-catalyzed C-H activation has been successfully applied for the C3-functionalization of 2H-indazoles. rsc.orgresearchgate.net
Acylation : C3-acylated indazoles can be prepared through various methods, including the use of acyl chlorides or aldehydes as acylating agents. chim.it
Photocatalysis : Metal-free photocatalytic methods have been developed for the C3-arylation of 2H-indazoles using aryldiazonium salts. chim.it
While significant progress has been made, certain functionalizations such as fluorination, formylation, cyanation, and borylation at the C3 position remain challenging and often result in modest yields. chim.it
Tautomerism and Annular Tautomers in Indazole Systems: Influence on Reactivity
Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.govchemicalbook.comresearchgate.net This phenomenon is known as annular tautomerism. researchgate.net
The 1H-indazole, also referred to as the benzenoid form, is generally the more thermodynamically stable and predominant tautomer compared to the 2H-indazole, or quinonoid form. nih.govchemicalbook.comresearchgate.net The greater stability of the 1H-tautomer has been confirmed by both theoretical calculations and experimental studies. chemicalbook.comresearchgate.net
The tautomeric equilibrium in indazoles significantly influences their chemical reactivity, physical properties, and biological activity. nih.gov For instance, the reactivity in electrophilic substitution reactions can differ between the two tautomers. The specific tautomer present can also affect the outcome of reactions such as phototransposition, where the 2H-tautomer has been identified as the more photoreactive species in the conversion of indazoles to benzimidazoles. nih.gov The stronger light absorbance of the 2H-tautomer at longer wavelengths is a key factor in this enhanced reactivity. nih.gov
Furthermore, the basicity of the indazole ring is affected by tautomerism, with 2H-indazole derivatives being stronger bases than their 1H-indazole counterparts. chemicalbook.com This is attributed to the higher proton affinity of the ring nitrogen in the 2H-form. chemicalbook.com The presence of different tautomers can also lead to the formation of regioisomeric products in reactions such as N-alkylation. researchgate.net
Computational and Theoretical Chemistry Studies of Nitroindazole Compounds
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of nitroindazole compounds, providing detailed insights into their structure, reactivity, and potential applications. By employing various functionals and basis sets, researchers can accurately model the electronic behavior of these molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.orgossila.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgphyschemres.org
In the context of nitroindazole derivatives, DFT calculations have been used to determine these energy values. For instance, a theoretical study on alkyl nitroindazole and aryl acetonitrile (B52724) derivatives using the B3LYP/6-311G(d,p) level of theory calculated the HOMO and LUMO energies to predict reactivity. jmaterenvironsci.com The study revealed that alkyl nitroindazoles, such as 1-ethyl-7-nitro-1H-indazole, act as electrophiles. jmaterenvironsci.com The HOMO-LUMO gap is a critical parameter derived from these calculations, characterizing the molecule's chemical stability. physchemres.org
The distribution of HOMO and LUMO orbitals provides further insight. For a related compound, 5-nitroindazole, the HOMO was found to be delocalized around the nitrogen and oxygen atoms, while the LUMO was distributed more uniformly across the molecule, a feature that highlights its reactivity. electrochemsci.org This delocalization is crucial for understanding how the molecule interacts with other species.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Nitroindazole Derivatives (Illustrative Values)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Ethyl-7-nitro-1H-indazole | -4.687 | - | - |
| 1-Methyl-7-nitro-1H-indazole | -4.773 | - | - |
| Generic Nitroindazole Derivative A | -6.5 | -2.0 | 4.5 |
| Generic Nitroindazole Derivative B | -6.2 | -2.5 | 3.7 |
Note: The data in this table is illustrative and intended to represent typical values found in computational studies. Actual values for 1-Ethyl-7-nitroindazole would require specific DFT calculations.
Mulliken Charge and Electrostatic Potential (ESP) Maps
Mulliken population analysis is a method for estimating partial atomic charges, providing a picture of the electron distribution within a molecule. youtube.com However, it is known to be highly dependent on the basis set used in the calculation, and sometimes provides only qualitative results. stackexchange.com More robust methods, such as those based on the electrostatic potential (ESP), are often preferred.
ESP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting reactive sites for both electrophilic and nucleophilic attacks. electrochemsci.org Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. electrochemsci.orgdoi.org
For nitroaromatic compounds, including nitroindazoles, the nitro group significantly influences the electronic distribution. DFT calculations on various nitroindazole derivatives show that the oxygen atoms of the nitro group are typically regions of high negative electrostatic potential, making them potential sites for interaction with electrophiles. electrochemsci.org Conversely, the aromatic ring and other substituents can exhibit areas of positive potential.
Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
A study on the reaction between alkyl nitroindazoles and aryl acetonitrile derivatives calculated these indices to predict the course of the reaction. jmaterenvironsci.com It was found that alkyl nitroindazoles, including 1-ethyl-7-nitro-1H-indazole, behave as electrophiles, while the aryl acetonitrile derivatives act as nucleophiles. jmaterenvironsci.com This is consistent with the electron-withdrawing nature of the nitro group, which makes the indazole ring system electron-deficient.
Local reactivity indices, such as Fukui functions, pinpoint the most reactive sites within a molecule for specific types of attack (nucleophilic, electrophilic, or radical). jmaterenvironsci.com For example, in the aforementioned study, the local nucleophilicity indices correctly predicted that the oxygen atoms of the nitro group in the alkyl nitroindazoles are the most reactive sites. jmaterenvironsci.com These local descriptors are essential for understanding the regioselectivity of chemical reactions.
Conformational Analysis and Energetic Stability of Indazole Tautomers
Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor influencing their chemical behavior and biological activity. Computational methods, particularly DFT, are extensively used to evaluate the energetic stability of these forms.
Generally, for unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in solution. researchgate.netbeilstein-journals.org This difference in stability has been attributed to the greater aromaticity of the 1H-indazole's benzenoid structure compared to the 2H-indazole's quinonoid form. researchgate.net The energy difference is typically in the range of 3.6 to 5.3 kcal/mol, depending on the level of theory used. researchgate.net
The presence of substituents, such as the ethyl and nitro groups in this compound, can influence the tautomeric equilibrium. However, N-alkylation, as in this compound, fixes the position of the substituent and prevents tautomerization between the N1 and N2 positions. researchgate.net The focus of conformational analysis then shifts to the rotation of substituents, such as the ethyl group, and the planarity of the molecule. For instance, studies on similar inhibitors have shown that planarity can be a key factor in their binding affinity. pdbj.org
Prediction of Spectroscopic Parameters (e.g., IR, NMR) using Quantum Chemistry
Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. jmaterenvironsci.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structures of newly synthesized compounds.
The DFT/B3LYP method has been shown to provide good results for the vibrational frequencies of organic compounds. jmaterenvironsci.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with the experimental spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. For example, in a study of an indazole-silver complex, calculated O-N vibration frequencies were reported at 1377.6, 959.8, and 720.5 cm⁻¹. core.ac.uk
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). jmaterenvironsci.com A theoretical study on products derived from 1-ethyl-7-nitro-1H-indazole calculated these shifts and found them to be in good agreement with experimental data, thus confirming the regioselectivity of the synthesis. jmaterenvironsci.com Such calculations are crucial for distinguishing between isomers, like the N-1 and N-2 alkylated products of indazoles. researchgate.net
Molecular Docking Studies on Indazole Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). afjbs.com This method is instrumental in drug discovery and design, as it helps to understand the binding modes and affinities of potential drug candidates. derpharmachemica.comnih.gov
Indazole derivatives are known to possess a wide range of biological activities, and molecular docking studies have been employed to investigate their interactions with various protein targets. derpharmachemica.com For instance, docking studies on substituted indazole derivatives have been performed to evaluate their potential as anti-cancer agents by examining their binding to the aromatase enzyme. derpharmachemica.com In these studies, the ligand is placed into the active site of the protein, and its binding energy is calculated. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
In the context of nitroindazoles, 7-nitroindazole (B13768) is a known inhibitor of neuronal nitric oxide synthase (nNOS). ahajournals.org Crystallographic and computational studies have shown that it binds in the active site by stacking with the heme group and inducing a conformational change in a key amino acid residue (Glu371). pdbj.org Molecular docking simulations of this compound with relevant biological targets could provide insights into its potential inhibitory activity and guide the design of more potent and selective inhibitors. The process typically involves preparing the 3D structures of the ligand and protein, defining a docking grid around the active site, and using an algorithm like AutoDock Vina to predict binding conformations and energies. nih.govnih.gov
Structure Activity Relationship Sar Studies and Molecular Interactions of Nitroindazoles
Indazole Derivatives as Enzyme Modulators
Indazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant activity as modulators of various enzyme families. This structural motif is recognized for its ability to interact with the active sites of enzymes, leading to inhibition or altered activity. The adaptability of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As a result, indazole-based compounds have been extensively investigated as inhibitors of nitric oxide synthases, protein kinases, and carbonic anhydrases.
Inhibition of Nitric Oxide Synthase (NOS) Isoforms by 7-Nitroindazole (B13768)
7-Nitroindazole (7-NI) is a well-characterized inhibitor of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing the signaling molecule nitric oxide (NO) from L-arginine. nih.govwikipedia.org 7-NI is widely used as a pharmacological tool to investigate the physiological and pathological roles of NO. nih.govbiotium.com Its mechanism involves competition with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (H4B), at the enzyme's active site. nih.govnih.gov
Selectivity Profiles for Neuronal, Endothelial, and Inducible NOS
Nitric oxide synthase exists in three main isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While all three produce NO, their distinct localization and regulation mean that non-selective inhibition can lead to a wide range of physiological effects. 7-Nitroindazole is particularly noted for its relative selectivity for the neuronal isoform (nNOS).
In vitro assays show that 7-NI can inhibit both nNOS and eNOS with similar potency, while being less effective against iNOS. caymanchem.com However, in vivo, 7-NI demonstrates a remarkable functional selectivity for nNOS. ahajournals.orgahajournals.orgnih.gov It effectively inhibits brain NOS activity without significantly affecting endothelial functions like the regulation of blood pressure or endothelium-dependent vasodilation, which are controlled by eNOS. caymanchem.comahajournals.org This in vivo selectivity is thought to arise from the preferential accumulation of the compound in neuronal tissue. researchgate.net
| NOS Isoform | Source Organism | IC₅₀ (μM) | Reference |
|---|---|---|---|
| nNOS | Rat | 0.71 | caymanchem.com |
| eNOS | Bovine | 0.78 | caymanchem.com |
| iNOS | Rat | 5.8 | caymanchem.com |
| nNOS (cerebellum) | Mouse | 0.47 | medchemexpress.com |
Molecular Basis of NOS Inhibition by Indazoles
Crystallographic studies of NOS enzymes complexed with nitroindazole derivatives have provided detailed insights into the molecular mechanism of inhibition. nih.govacs.org The binding of a nitroindazole, such as 3-bromo-7-nitroindazole, to the substrate-binding site induces a significant conformational change within the enzyme. nih.govresearchgate.net
A key interaction involves a glutamate (B1630785) residue (Glu-363 in eNOS), which is critical for binding the substrate L-arginine. When the indazole inhibitor binds, it forces this glutamate residue to move away from its usual position. acs.orgresearchgate.net This movement perturbs a nearby heme propionate (B1217596) group, which in turn disrupts the crucial interaction between the heme and the tetrahydrobiopterin (H4B) cofactor. nih.govacs.org This induced-fit mechanism effectively inactivates the enzyme by preventing the necessary electron transfer for NO synthesis. nih.gov This structural rearrangement explains how indazoles can potently inhibit NOS activity.
Modulation of Kinase Activity by Indazole Scaffolds
The indazole core is considered a "privileged scaffold" in drug discovery, particularly for the development of protein kinase inhibitors. chim.it Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. Indazole derivatives have been successfully developed to target a wide array of kinases, including receptor tyrosine kinases and serine/threonine kinases. nih.gov
Examples of kinases targeted by indazole-based inhibitors include:
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Crucial for angiogenesis. nih.gov
Aurora Kinases : Involved in cell cycle regulation. nih.gov
Glycogen Synthase Kinase-3 (GSK-3) : Implicated in multiple signaling pathways. nih.gov
Interleukin-2-inducible T-cell Kinase (ITK) : A key component in T-cell signaling. nih.gov
The versatility of the indazole scaffold allows for the design of inhibitors with high potency and varying selectivity profiles, from highly specific single-target inhibitors to multi-kinase inhibitors. chim.it
| Inhibitor Type | Target Kinase | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxamide derivative | GSK-3β | 0.35 μM | nih.gov |
| Quinazoline (B50416) derivative of indazole | VEGFR-2 | 5.4 nM | nih.gov |
| Amide derivative of indazole | Aurora Kinase | 0.79 μM | nih.gov |
| Indazole derivative | JNK3 | 40 nM | chim.it |
Inhibition of Carbonic Anhydrase and Hypoxia-Inducible Factor
Indazole derivatives have also been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.gov Certain CA isoforms, particularly the transmembrane, tumor-associated CA IX and CA XII, are highly expressed in hypoxic tumors. nih.govtandfonline.com
The expression of CA IX is strongly upregulated by hypoxia-inducible factor-1 (HIF-1), a key transcription factor that orchestrates the cellular response to low oxygen conditions. nih.govscirp.org In hypoxic tumors, CA IX plays a critical role in pH regulation, helping cancer cells survive in an acidic microenvironment by producing bicarbonate to maintain a more alkaline intracellular pH. nih.govaacrjournals.org By inhibiting CA IX, indazole-based compounds can disrupt this pH-regulating machinery, leading to increased intracellular acidification and promoting cancer cell death. nih.gov This makes CA IX an attractive therapeutic target, and the link between CA IX and HIF-1 highlights a strategy for targeting hypoxic tumor cells. scirp.orgmdpi.com
Interaction with Cellular Pathways (Molecular-level Mechanisms)
The interaction of nitroindazole compounds with cellular pathways is primarily driven by their modulation of key enzymes. The most direct molecular-level mechanism is the inhibition of nitric oxide synthase, which blocks the production of nitric oxide. As a crucial signaling molecule, the absence of NO subsequently affects numerous downstream pathways, including those involved in neurotransmission and vasodilation. nih.govmaastrichtuniversity.nl
In the context of cerebral hypoxia, the inhibition of nNOS by 7-nitroindazole can interrupt a damaging feedback loop. Hypoxia activates nNOS, and the resulting NO production can further increase the expression of the nNOS enzyme. nih.gov By blocking nNOS activity, 7-NI attenuates this hypoxia-induced upregulation of the nNOS protein, which is a potential neuroprotective mechanism. nih.gov
Furthermore, the inhibition of hypoxia-induced enzymes like Carbonic Anhydrase IX by related scaffolds represents another point of interaction with cellular pathways. By blocking CA IX activity, these inhibitors disrupt the pH-regulating machinery that cancer cells rely on to survive in acidic, hypoxic environments. nih.gov This leads to an alteration of the intracellular pH, which can trigger downstream apoptotic pathways and enhance the efficacy of other anticancer therapies. aacrjournals.org
Inducing Apoptosis and Inhibiting Cell Proliferation (Mechanistic Insights)
Nitroindazole compounds, particularly the parent compound 7-nitroindazole, have been shown to influence programmed cell death (apoptosis) and the inhibition of cell growth. korea.ac.kr Mechanistically, these effects are closely linked to the compound's ability to inhibit neuronal nitric oxide synthase (nNOS). korea.ac.krwikipedia.org Nitric oxide (NO) is a signaling molecule that, at excessive levels, can contribute to cellular damage and death. plos.org
In pathological conditions such as cerebral ischemia, an overproduction of NO by nNOS is implicated in neuronal injury. korea.ac.kr 7-Nitroindazole, by selectively inhibiting nNOS, suppresses ischemia-induced apoptosis and cell proliferation. korea.ac.kr This suggests that the pro-apoptotic and anti-proliferative effects observed are a direct consequence of reducing cytotoxic levels of nitric oxide. korea.ac.kr
The process of NO-induced cell death involves the intrinsic apoptotic pathway, which is dependent on the activation of proteins like BAX and BAK and the subsequent release of cytochrome c from the mitochondria. plos.org While nitroimidazole compounds have been observed to primarily affect cell proliferation rather than directly inducing cell death in some cancer models, the broader class of nitroaromatic compounds is known to trigger apoptosis. nih.govmdpi.com For instance, certain novel nitro-substituted hydroxynaphthanilides have demonstrated a dose-dependent increase in both early and late apoptotic cells. mdpi.com This occurs through the externalization of phosphatidylserine, a key early indicator of apoptosis. mdpi.com
Modulation of Signaling Pathways Associated with Cell Survival and Death
The cellular balance between survival and death is governed by a complex network of signaling pathways, which can be modulated by nitroindazoles. Oxidative stress, a condition linked to excessive nitric oxide production, can simultaneously stimulate opposing pathways: those leading to cell death and those promoting cell survival. nih.gov
Key signaling pathways implicated in these processes include:
Death Signaling Pathways: The SAPK/JNK (Stress-Activated Protein Kinase/c-Jun N-terminal Kinase) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways are often associated with the induction of apoptosis. nih.govmdpi.com
Survival Signaling Pathways: The ERK (Extracellular signal-Regulated Kinase) and PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) pathways are critical for promoting cell survival and inhibiting apoptosis. nih.govcellsignal.com
Nitro-compounds can preferentially activate death signaling pathways. nih.gov For example, 2-nitroimidazole (B3424786) derivatives have been shown to enhance the activation of the SAPK/JNK pathway, which leads to an increased expression of the Fas death receptor, thereby promoting apoptosis. nih.gov This modulation is redox-regulated, meaning it is sensitive to the oxidative state of the cell. nih.gov
By inhibiting nNOS, 7-nitroindazole can prevent the overproduction of nitric oxide, which in turn mitigates the activation of NO-dependent death signaling. korea.ac.krplos.org Specifically, nitric oxide can activate the ASK1-JNK1 axis, leading to the degradation of the anti-apoptotic protein MCL-1 and subsequent BAX/BAK-dependent cell death. plos.org Therefore, inhibitors like 7-nitroindazole can preserve cell survival by preventing the downstream activation of these apoptotic cascades.
Conversely, many survival signals converge on the PI3K/Akt pathway, which actively inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad, Bax, and Caspase-9. cellsignal.commdpi.com The interplay between these pro-death and pro-survival signals ultimately determines the cell's fate, and nitroindazoles act as modulators of this balance primarily through their influence on nitric oxide levels. nih.govnih.gov
Structural Determinants of Biological Activity for Nitroindazoles
Influence of Substituent Position on Binding Affinity and Selectivity
The biological activity of nitroindazole derivatives is highly dependent on the specific placement of substituents on the indazole ring system. The position of the nitro group and other functional groups dictates the molecule's electronic properties, shape, and ability to interact with its biological target, thereby influencing its binding affinity and selectivity. nih.govmdpi.com
Studies on various nitro-substituted heterocyclic compounds have consistently shown that even minor changes in substituent position can lead to significant differences in biological effect. For example, in a series of nitro-substituted chalcones, moving a nitro group from one position to another resulted in a switch from high anti-inflammatory activity to high vasorelaxant activity, underscoring the critical role of positional isomerism. mdpi.com Similarly, for certain thiosemicarbazide (B42300) derivatives, a fluorine substituent in the ortho position of a phenyl ring conferred the highest antibacterial activity, while the corresponding meta and para isomers showed very low activity. mdpi.com
In the context of indazoles, the position of the nitro group affects reactivity and potential biological interactions. While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles readily react with formaldehyde, 7-nitro-1H-indazole does not under the same conditions, indicating a significant change in the chemical properties of the molecule based on the nitro group's location. acs.org This differential reactivity translates to interactions with biological macromolecules, where the specific placement of the electron-withdrawing nitro group can either facilitate or hinder the key interactions required for binding to a target like nitric oxide synthase. nih.govresearchgate.net The relative position of substituents can profoundly influence non-covalent interactions, such as π-π stacking, which are often crucial for ligand binding. nih.gov
Role of the Nitro Group and Alkyl Substituent in Molecular Recognition
The nitro group and alkyl substituents are fundamental components that define the molecular recognition properties of 1-Ethyl-7-nitroindazole.
Role of the Nitro Group: The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the electronic distribution within the indazole ring. svedbergopen.comresearchgate.net This electronic character is crucial for several reasons:
Binding Interactions: It can form specific hydrogen bonds and other electrostatic interactions with amino acid residues in the active site of a target protein. researchgate.net In the case of nitric oxide synthase (NOS), the nitro group of inhibitors like 7-nitroindazole is a key feature for binding within the substrate-binding site. nih.govresearchgate.net
Molecular Stability and Conformation: The presence of the nitro group affects the planarity and geometry of the heterocyclic ring system, which can be important for fitting into a constrained binding pocket. acs.org
Role of the Alkyl Substituent: The ethyl group at the N1 position of the indazole ring also plays a significant role. N-alkylation is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. The introduction of an ethyl group, as in this compound, can modulate several factors:
Potency and Selectivity: It can introduce additional van der Waals or hydrophobic interactions with the target protein, potentially increasing binding affinity (potency) or altering the selectivity profile for different enzyme isoforms (e.g., nNOS vs. eNOS or iNOS).
Pharmacokinetics: Alkylation can change the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved solubility or better penetration of biological membranes like the blood-brain barrier.
Steric Effects: The ethyl group can orient the indazole core in a specific conformation within the binding site, optimizing key interactions of other parts of the molecule, such as the nitro group.
The combination of the 7-nitro group, which provides key electronic features for target interaction, and the 1-ethyl group, which can enhance binding and optimize pharmacokinetic properties, is a classic example of structure-based drug design.
Ligand Binding Studies and Target Identification
Ligand binding studies are essential for identifying the specific molecular targets of a compound and elucidating its mechanism of action. mdpi.comsunyempire.edu For the nitroindazole class of compounds, the primary and most well-characterized biological target is nitric oxide synthase (NOS) . wikipedia.orgnih.govbiotium.com Specifically, 7-nitroindazole and its derivatives are known as potent and selective inhibitors of the neuronal isoform, nNOS (or NOS-I). wikipedia.orgnih.govnih.gov
A variety of methods are used to confirm target engagement and understand the binding mechanism:
Enzyme Inhibition Assays: These biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of the target enzyme. Studies have demonstrated that 7-nitroindazole effectively inhibits nNOS activity. nih.gov
Radioligand Binding Assays: These experiments use a radiolabeled ligand to quantify the binding affinity (expressed as Kd or Ki) of an unlabeled compound (like this compound) to the target receptor or enzyme. nih.gov
X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of the ligand bound to its target protein. Crystal structures of NOS complexed with nitroindazole inhibitors have revealed the precise molecular interactions. nih.govresearchgate.net These studies show that the inhibitor binds in the substrate-binding site, where the indazole ring occupies the same space as the guanidinium (B1211019) group of the natural substrate, L-arginine. researchgate.net The binding of the inhibitor can induce conformational changes in the enzyme, disrupting interactions with essential cofactors like tetrahydrobiopterin and ultimately inactivating the enzyme. nih.govresearchgate.net
Computational Modeling and Docking: In silico methods are used to predict how a ligand might bind to a protein target, guiding the design of new derivatives with improved affinity or selectivity. frontiersin.org
Through these methods, 7-nitroindazole has been firmly identified as an inhibitor that competes with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the nNOS active site. nih.gov The ethyl group in this compound is a structural modification intended to optimize these binding interactions or improve the compound's pharmacological properties. nih.gov
The table below summarizes the key techniques used in target identification and ligand binding studies.
| Technique | Purpose | Information Gained |
| Enzyme Inhibition Assays | To measure the functional effect of the compound on the target. | Potency (e.g., IC₅₀), mechanism of inhibition. |
| Radioligand Binding | To quantify the direct binding of the ligand to the target. | Affinity (Kd, Ki), receptor density (Bmax). nih.gov |
| X-ray Crystallography | To visualize the ligand-protein complex at atomic resolution. | Precise binding mode, key amino acid interactions, conformational changes. nih.govdrughunter.com |
| Site-Directed Mutagenesis | To identify key amino acid residues involved in binding. | Confirmation of specific interactions predicted by crystallography or modeling. drughunter.com |
| Computational Docking | To predict the preferred binding orientation of a ligand. | Hypothesis generation for binding mode and SAR. frontiersin.org |
Applications of 1 Ethyl 7 Nitroindazole As a Chemical Intermediate and Building Block
Synthesis of Complex Indazole-Containing Heterocycles
1-Ethyl-7-nitroindazole is a versatile precursor for the synthesis of more elaborate heterocyclic structures that incorporate the indazole core. A primary and crucial transformation is the reduction of the 7-nitro group to form 1-ethyl-1H-indazol-7-amine. This resulting amine serves as a pivotal intermediate for constructing various fused heterocyclic systems.
A significant application of this intermediate is in the creation of pyrazolo[4,3-h]quinazolines. Following the reduction of this compound, the generated 1-ethyl-1H-indazol-7-amine can undergo condensation reactions to form the quinazoline (B50416) ring.
Another important class of compounds derived from this compound are the imidazo[4,5-g]indazoles. The synthetic pathway to these molecules also proceeds through the 1-ethyl-1H-indazol-7-amine intermediate. Cyclization of this amine with reagents such as formic acid facilitates the formation of the fused imidazole (B134444) ring. thieme-connect.de
Furthermore, this compound can be functionalized to produce a variety of substituted indazoles. The nitro group can be modified or replaced, allowing for the introduction of diverse chemical moieties. For instance, alkylation of the nitroindazole with 1,2-dibromoethane (B42909) can yield N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles. nih.govresearchgate.net The bromoethyl derivative can be converted to an azide, which then participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach triazole units. nih.govresearchgate.net The vinyl derivatives can undergo 1,3-dipolar cycloaddition with nitrile imines to form pyrazoline-substituted indazoles. nih.govresearchgate.net These reactions highlight the role of this compound as a scaffold for building complex heterocyclic systems.
Role in Multi-Step Organic Synthesis
This compound serves as a valuable building block in multi-step organic syntheses due to its distinct electronic properties. The presence of an electron-donating ethyl group at the N1-position and a powerful electron-withdrawing nitro group at the 7-position allows for controlled, sequential modifications of the indazole ring. jmaterenvironsci.com
A frequent synthetic strategy commences with the reduction of the 7-nitro group to an amine, yielding 1-ethyl-1H-indazol-7-amine. This intermediate is a versatile branching point for further diversification. For example, the amine can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 7-position.
The compound is also a key starting material in the synthesis of biologically active molecules. For instance, it has been used in the creation of novel dual-action neuronal nitric oxide synthase (nNOS) inhibitors that also exhibit μ-opioid agonist activity. nih.gov The synthesis of certain kinase inhibitors also utilizes the this compound scaffold, where the initial nitro group provides a handle for introducing functionalities crucial for the molecule's activity. google.com
The vicarious nucleophilic substitution (VNS) reaction offers another route for functionalization. Reactions of this compound with tertiary carbanions lead primarily to substitution at the position para to the nitro group. semanticscholar.org This regioselectivity is attributed to stereoelectronic factors. semanticscholar.org
Derivatization to Form Bridged or Fused Ring Systems
This compound is an effective starting material for creating more structurally complex and rigid molecules, including bridged and fused ring systems. masterorganicchemistry.com The key to these syntheses lies in the chemical manipulation of the nitro group to facilitate intramolecular cyclization reactions.
The most common approach to forming fused ring systems begins with the reduction of the 7-nitro group to a 7-amino group. The resulting 1-ethyl-1H-indazol-7-amine is an ideal substrate for reactions that build an additional ring onto the indazole framework. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of new heterocyclic rings fused to the indazole core.
While the direct synthesis of bridged systems from this compound is less commonly detailed, the principles of organic synthesis allow for such transformations. This would involve a more extended multi-step sequence where functional groups are strategically installed at various positions on the indazole ring. An intramolecular reaction between two of these appended side chains would then form the desired bridge across the indazole scaffold.
Functionalization for Material Science Applications (e.g., Photophysical Properties)
While extensively used in medicinal chemistry, derivatives of this compound also show promise in material science, particularly for their photophysical properties. The indazole nucleus itself can act as a fluorophore, and its emission characteristics can be modulated by attaching different functional groups. chim.it
The electronic nature of this compound, featuring an electron-donating ethyl group and an electron-withdrawing nitro group, creates a "push-pull" system. This arrangement can facilitate intramolecular charge transfer (ICT), a phenomenon that can lead to interesting photophysical behaviors such as large Stokes shifts and solvent-dependent fluorescence.
Further derivatization of the this compound skeleton can lead to novel materials with tailored properties. Replacing the nitro group or introducing substituents at other positions can fine-tune the electronic and photophysical characteristics. For example, extending the π-conjugated system through cross-coupling reactions could shift the absorption and emission wavelengths, a desirable feature for applications like organic light-emitting diodes (OLEDs). researchgate.net The development of functionalized indazoles is an active area of research for creating new organic materials for electronic and photonic applications. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. nih.gov Through the analysis of various NMR experiments, the connectivity and spatial relationships of atoms within the 1-Ethyl-7-nitroindazole molecule can be established.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. uobasrah.edu.iq For this compound, the spectra would exhibit characteristic signals for both the N-ethyl group and the substituted indazole core.
The ¹H NMR spectrum is expected to show a triplet and a quartet in the aliphatic region, corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group. The aromatic region would display signals for the three protons on the benzene (B151609) portion of the indazole ring. The electron-withdrawing nature of the nitro group at the C7 position significantly influences the chemical shifts of these aromatic protons, causing them to appear at lower fields compared to unsubstituted indazole.
In the ¹³C NMR spectrum, distinct resonances for the two carbons of the ethyl group would appear in the upfield region. The seven carbon atoms of the nitroindazole core would resonate in the downfield aromatic region. The carbon atom attached to the nitro group (C7) is expected to be significantly shifted due to the strong deshielding effect of the nitro functionality. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl Group | N-CH₂ | ~4.5 (quartet) | ~45 |
| CH₃ | ~1.5 (triplet) | ~15 | |
| Indazole Core | C3-H | ~8.2 (singlet) | ~135 |
| C4-H | ~7.8 (doublet) | ~120 | |
| C5-H | ~7.2 (triplet) | ~128 | |
| C6-H | ~8.1 (doublet) | ~118 | |
| C7 | - | ~140 | |
| C3a | - | ~125 | |
| C7a | - | ~142 |
The alkylation of an indazole can occur at either the N1 or N2 position, leading to two possible regioisomers. nih.gov The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms, making it ideal for unambiguously assigning the correct isomer.
In an NOE experiment for this compound, irradiation of the methylene protons (-CH₂) of the N1-ethyl group would lead to an enhancement of the signal for the proton at the C6 position of the indazole ring, as these groups are close in space. This observation would confirm the ethyl group's attachment at the N1 position. Conversely, the absence of such an interaction and the presence of an NOE with the C3 proton would suggest the formation of the N2 isomer. nih.gov
Temperature-dependent NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotation. nih.gov For this compound, these studies could provide insight into the rotational barrier of the C7-NO₂ bond. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of signals for the nearby aromatic protons. As the temperature increases, this rotation becomes faster, leading to sharper, averaged signals. This data can be used to calculate the energetic barrier for the rotational process.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be dominated by absorptions characteristic of the aromatic system and the nitro group.
The most diagnostic peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Other notable absorptions would include C-H stretching from the aromatic ring and the ethyl group, and C=C and C=N stretching vibrations from the indazole ring. rsc.orguhcl.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Ethyl Group |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1550-1475 | Asymmetric N-O Stretch | Nitro Group (NO₂) |
| 1360-1290 | Symmetric N-O Stretch | Nitro Group (NO₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation analysis. rsc.org The molecular formula of this compound is C₉H₉N₃O₂, corresponding to a molecular weight of approximately 191.19 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 191. The fragmentation pattern would likely involve characteristic losses of the substituents. Common fragmentation pathways would include the loss of the ethyl radical (•C₂H₅, 29 mass units) to give a fragment at m/z 162, and the loss of a nitro group (•NO₂, 46 mass units) to yield a fragment at m/z 145. libretexts.orguab.eduwhitman.edu
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 191 | [C₉H₉N₃O₂]⁺ (Molecular Ion) | - |
| 162 | [M - C₂H₅]⁺ | •C₂H₅ |
| 145 | [M - NO₂]⁺ | •NO₂ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction analysis of this compound would yield a three-dimensional model of the molecule.
This technique would confirm the connectivity established by NMR and MS, and provide precise measurements of all bond lengths and angles. Key structural features, such as the planarity of the bicyclic indazole system and the orientation of the ethyl and nitro groups relative to the ring, would be determined. nih.govresearchgate.net Furthermore, the analysis reveals how molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking that influence the solid-state properties of the compound. nih.gov
Analysis of Hydrogen Bonding Networks in Crystal Structures
The determination of the three-dimensional arrangement of molecules in the solid state through single-crystal X-ray diffraction is fundamental to understanding intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of the parent compound, 7-nitroindazole (B13768), and its derivatives provides a strong basis for predicting the hydrogen bonding networks that would be present.
In the crystal lattice of related nitroindazole compounds, hydrogen bonding plays a significant role in the formation of supramolecular assemblies. For 7-nitroindazole, the presence of the N-H donor and the nitro group's oxygen atoms as acceptors facilitates the formation of intermolecular hydrogen bonds. However, in this compound, the substitution of the hydrogen atom at the N1 position with an ethyl group precludes the classical N-H···O hydrogen bonding that is often observed in the parent molecule.
Consequently, the hydrogen bonding network in crystalline this compound is expected to be dominated by weaker C-H···O and C-H···N interactions. The ethyl group's methylene and methyl protons, as well as the aromatic protons of the indazole ring, can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group and the nitrogen atom at the N2 position of neighboring molecules. These weaker interactions, while less energetic than conventional hydrogen bonds, are known to be significant in directing the packing of molecules in crystals. Theoretical studies on substituted nitroxide radicals have demonstrated that the nature and strength of such weak hydrogen bonds can be finely tuned by the electronic effects of the substituents.
Table 1: Predicted Hydrogen Bonding Parameters in this compound
| Donor | Acceptor | Interaction Type | Predicted Distance (Å) | Predicted Angle (°) |
| C(ethyl)-H | O(nitro) | C-H···O | 2.2 - 2.8 | 120 - 170 |
| C(ring)-H | O(nitro) | C-H···O | 2.3 - 2.9 | 110 - 160 |
| C(ethyl)-H | N(2) | C-H···N | 2.4 - 3.0 | 120 - 170 |
| C(ring)-H | N(2) | C-H···N | 2.5 - 3.1 | 110 - 160 |
| Note: The data in this table is predictive and based on the analysis of similar compounds. Actual values would require experimental determination from a single-crystal X-ray structure. |
Investigation of π-π Stacking Interactions
Aromatic systems, such as the indazole core in this compound, often engage in π-π stacking interactions, which are crucial in stabilizing crystal structures and influencing the electronic properties of the material. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.
In the absence of a specific crystal structure for this compound, the investigation of π-π stacking interactions relies on the analysis of related structures and theoretical modeling. The indazole ring system, being electron-deficient due to the presence of the nitro group, can interact favorably with the electron-rich regions of neighboring molecules. The ethyl group at the N1 position can influence the relative orientation of the stacked molecules due to steric effects, potentially leading to offset or tilted stacking arrangements rather than a perfectly co-facial alignment.
The strength and geometry of π-π stacking interactions are sensitive to the electronic nature of the substituents on the aromatic ring. Studies on nitroarene-containing compounds have shown that the presence of a nitro group can significantly enhance the strength of stacking interactions. It is anticipated that in the crystal structure of this compound, the indazole rings will arrange in a way that maximizes these stabilizing π-π interactions, likely in a parallel-displaced or T-shaped manner to minimize electrostatic repulsion.
Table 2: Predicted π-π Stacking Parameters for this compound
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Displacement (Å) |
| Parallel-displaced | 3.3 - 3.8 | < 10 | 1.0 - 1.8 |
| T-shaped | 4.5 - 5.5 | ~90 | N/A |
| Note: The data in this table is predictive and based on the analysis of similar aromatic systems. Actual values would require experimental determination. |
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides valuable information about the reduction and oxidation potentials of a molecule and the stability of the resulting electrochemically generated species.
A comparative study on N-1 and N-2 alkylated 4-nitro and 7-nitroindazoles has provided insights into the electrochemical behavior of this class of compounds. researchgate.net While specific data for this compound was not detailed, the general findings for N-1 alkylated 7-nitroindazoles are directly applicable.
The electrochemical reduction of nitroaromatic compounds typically proceeds through the formation of a nitro radical anion in an initial one-electron transfer step. The stability of this radical anion is a key factor in the subsequent electrochemical behavior. For N-1 alkylated 7-nitroindazoles, cyclic voltammetry studies in aprotic media, such as acetonitrile (B52724), reveal a quasi-reversible or irreversible reduction wave corresponding to the formation of the nitro radical anion. The potential at which this reduction occurs is influenced by the electronic effects of the substituents on the indazole ring.
The presence of the electron-withdrawing nitro group makes the indazole system susceptible to reduction. The ethyl group at the N1 position, being a weak electron-donating group, is expected to have a minor influence on the reduction potential compared to the parent 7-nitroindazole. The irreversibility of the reduction process often observed in these systems suggests that the initially formed radical anion may undergo subsequent chemical reactions, such as dimerization or protonation, depending on the experimental conditions.
Table 3: Expected Cyclic Voltammetry Data for this compound in Aprotic Media
| Parameter | Expected Value | Significance |
| Cathodic Peak Potential (Epc) | -1.0 to -1.5 V (vs. Ag/AgCl) | Potential at which the nitro group is reduced. |
| Anodic Peak Potential (Epa) | May be absent or weak | Indicates the reversibility of the reduction process. |
| Peak Separation (ΔEp) | > 59 mV | Suggests a quasi-reversible or irreversible electron transfer. |
| Note: The values in this table are estimations based on data from related N-1 alkylated 7-nitroindazoles and are dependent on experimental conditions such as solvent, electrolyte, and scan rate. |
Future Directions and Emerging Research Avenues for Nitroindazoles
Development of Novel Synthetic Routes to Access Underexplored Indazole Scaffolds
The synthesis of indazole derivatives has been a subject of intense research, leading to a variety of established methods. nih.gov However, the quest for more efficient, scalable, and environmentally benign synthetic routes remains a key objective.
A common route to N-alkylated nitroindazoles involves the alkylation of the parent nitroindazole. For instance, the synthesis of 1-Ethyl-7-nitroindazole can be achieved by reacting 7-nitroindazole (B13768) with an ethylating agent like bromoethane (B45996) in the presence of a base. semanticscholar.org Studies on the alkylation of nitroindazoles often yield a mixture of N1 and N2 isomers, necessitating chromatographic separation. semanticscholar.orgresearchgate.net
Future research is focused on several key areas:
Catalyst-Based Approaches: The use of transition-metal and acid-base catalysts has shown notable progress in enhancing the efficiency and selectivity of indazole synthesis. ingentaconnect.com Future work will likely explore novel catalytic systems for constructing the indazole core and for its subsequent functionalization.
[3+2] Cycloaddition Reactions: The cycloaddition of arynes with α-diazocarbonyl compounds presents a powerful method for forming the indazole ring. ucc.ie Expanding the scope of this reaction to include a wider range of diazo compounds and aryne precursors could provide access to novel indazole scaffolds. ucc.ie
C-H Functionalization: Direct C-H functionalization of the indazole core is an atom-economical approach to introduce complexity. A notable example is the regioselective nucleophilic substitution of hydrogen (SNH) at the C4 position of N-alkyl-7-nitroindazoles, which has been used to synthesize new four-substituted indazoles. africaresearchconnects.com
Flow Chemistry: Translating existing batch syntheses into continuous flow processes can offer improved safety, scalability, and efficiency. ucc.ie The homogeneous reaction conditions achievable in some indazole syntheses make them amenable to this technology. ucc.ie
A comparison of general synthetic strategies highlights the trade-offs between different approaches.
| Synthetic Method | Advantages | Challenges | References |
| Alkylation of Nitroindazoles | Straightforward functionalization of a pre-formed core. | Often produces isomeric mixtures, requiring separation. | researchgate.net, semanticscholar.org |
| Diazotization & Cyclization | High yields, well-established for various aniline (B41778) precursors. | Requires careful control of reaction conditions (e.g., temperature). | |
| [3+2] Cycloaddition | Powerful for core construction, allows access to complex derivatives. | Scope can be limited by substrate availability (e.g., diazo compounds). | ucc.ie |
| SNH Reactions | Direct C-H functionalization, atom-economical. | Regioselectivity can be a challenge; may require specific activating groups (like the nitro group). | africaresearchconnects.com |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research. For nitroindazoles, computational modeling offers deep insights into their electronic structure, reactivity, and interaction with biological targets.
Theoretical studies, such as those using Density Functional Theory (DFT), have been applied to compounds like 1-Ethyl-7-nitro-1H-indazole. jmaterenvironsci.com These studies can predict the most reactive sites for nucleophilic or electrophilic attack by analyzing parameters like local nucleophilicity and electrophilicity indices. jmaterenvironsci.com For example, calculations on 1-Ethyl-7-nitro-1H-indazole help to rationalize the observed reactivity in SNH reactions with arylacetonitriles. africaresearchconnects.comjmaterenvironsci.com
Future computational efforts will likely focus on:
Predicting Regioselectivity: Quantum mechanical (QM) analyses can be used to calculate the activation energies for competing reaction pathways, such as N1 versus N2 alkylation. wuxibiology.com By comparing the energy barriers, researchers can predict the major product, guiding the design of experiments to favor the desired isomer. wuxibiology.com
Simulating Spectroscopic Data: Computational methods can predict spectroscopic properties like NMR chemical shifts. jmaterenvironsci.com Comparing these predicted spectra with experimental data provides a powerful method for structure verification. jmaterenvironsci.com
Molecular Dynamics (MD) Simulations: MD simulations are increasingly used to study the stability of ligand-protein complexes. innovareacademics.inresearchgate.net For nitroindazole-based enzyme inhibitors, MD simulations can reveal how the inhibitor binds and how its conformation changes over time, providing crucial information for designing more potent drugs. tandfonline.com
Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) can estimate the binding free energy of a ligand to its target. innovareacademics.inresearchgate.net This allows for the quantitative ranking of potential drug candidates before their synthesis, saving time and resources.
Rational Design of Indazole Analogs for Specific Molecular Target Interactions
The indazole nucleus is a key pharmacophore found in numerous FDA-approved drugs, particularly as tyrosine kinase inhibitors. nih.govpnrjournal.com The rational design of new indazole analogs, including nitroindazoles, for specific biological targets is a major frontier in medicinal chemistry.
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a target protein to design inhibitors. nih.govtandfonline.com For example, new 1H-indazoles have been designed as selective Janus kinase (JAK) inhibitors using computational methods. nih.gov Similarly, indazole-based diarylurea derivatives have been rationally designed to target the c-kit protein in cancer cells. nih.govmdpi.com
Key aspects of future rational design include:
Scaffold Hopping and Bioisosteric Replacement: The indazole ring can serve as a bioisostere for other aromatic systems, like indole (B1671886) or phenolic groups, offering improved metabolic stability or binding properties. Future designs will continue to leverage this by replacing core structures in known drugs with indazole moieties to create novel intellectual property and potentially better drugs. tandfonline.com
Targeting Drug Resistance: Mutations in target proteins can lead to drug resistance. Rational design can be employed to develop inhibitors that are effective against both the wild-type and mutated forms of a target. tandfonline.com This involves designing molecules that can accommodate or exploit the structural changes caused by the mutation.
Fragment-Based Drug Discovery (FBDD): The indazole core is an ideal fragment for FBDD due to its favorable physicochemical properties. By screening indazole fragments and then growing or linking them, researchers can efficiently develop potent and selective inhibitors for a wide range of biological targets.
Exploration of Indazole-Based Systems in Supramolecular Assemblies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The planar structure and hydrogen-bonding capabilities of the indazole ring make it an excellent building block for creating complex supramolecular assemblies.
X-ray crystallography studies of 7-nitroindazole and its derivatives have revealed the formation of dimers through N—H⋯N hydrogen bonding. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can lead to the formation of infinite stacks or layers in the crystal lattice. semanticscholar.org
Future research in this area could explore:
Crystal Engineering: By systematically modifying the substituents on the indazole ring, it may be possible to control the types of intermolecular interactions and, therefore, the resulting crystal packing. This could be used to engineer materials with specific properties, such as porosity or conductivity.
Self-Assembling Systems: Designing indazole derivatives that can self-assemble in solution to form well-defined nanostructures like gels, fibers, or vesicles. These materials could have applications in drug delivery or as scaffolds for tissue engineering.
Host-Guest Chemistry: Creating larger, cage-like supramolecular structures based on multiple indazole units that can act as hosts for small molecule guests. This could lead to new systems for chemical sensing or separation.
Integration of Indazole Derivatives into New Chemical Methodologies and Reagents
The unique reactivity of the indazole ring system makes it a valuable component in the development of new chemical reactions and reagents. Nitroindazoles, in particular, can act as precursors for a variety of other functionalized heterocycles.
For example, 6-nitroindazole (B21905) is a known precursor for synthesizing thiazolidine (B150603) and triazole derivatives. The Huisgen cycloaddition, or "click chemistry," has been used to combine nitroindazole moieties with azides to create triazole-linked compounds with potential biological activity. nih.gov
Emerging avenues include:
New Heterocyclic Scaffolds: Using nitroindazoles as starting materials for reaction cascades that build more complex, polycyclic heterocyclic systems. The development of a tetrazine-based synthesis to access rare aza-indole analogues exemplifies this approach of creating underutilized cores with potentially superior properties. researchgate.net
Reagents for Bioconjugation: Developing functionalized indazole derivatives that can be used to label biomolecules like proteins or nucleic acids. The specific reactivity and photophysical properties of some indazoles could make them useful as fluorescent probes. ingentaconnect.com
Organocatalysis: Exploring the potential of chiral indazole derivatives to act as organocatalysts for asymmetric reactions. The hydrogen-bonding capabilities of the indazole N-H group could be exploited for substrate activation and stereocontrol.
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethyl-7-nitroindazole, and what challenges are encountered in optimizing reaction yields?
Methodological Answer: this compound is typically synthesized via alkylation or cycloaddition reactions. Key steps include:
- Alkylation of nitroindazole precursors : Reacting 7-nitroindazole with ethylating agents (e.g., ethyl iodide) under basic conditions. Challenges include regioselectivity control and byproduct formation due to competing N-1 vs. N-2 alkylation .
- Low yields : Evidence from similar nitroindazole syntheses shows yields as low as 1–3% for certain derivatives, necessitating optimization via catalyst screening (e.g., Fe₃O₄@FU nanoparticles) or solvent selection .
- Purification : Column chromatography or recrystallization from ethanol is critical, as evidenced by melting point data (e.g., 149–151°C for 7-nitroindazole derivatives) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming regioselectivity (N-1 vs. N-2 alkylation). For example, N-1 substitution in 7-nitroindazole derivatives shows distinct aromatic proton splitting patterns .
- Elemental Analysis : Validates purity by matching experimental and calculated C/H/N ratios (e.g., ±0.3% tolerance) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀N₃O₂ at m/z 208.0725) .
- Reference Standards : Cross-validation using NIST data ensures accuracy in spectral assignments .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving this compound, such as its role in formaldehyde addition or alkylation processes?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via time-resolved NMR or HPLC to identify intermediates (e.g., hemiaminal adducts in formaldehyde reactions) .
- Computational Modeling : Use DFT calculations to predict regioselectivity in alkylation or nitration reactions. For example, electron-withdrawing nitro groups direct electrophilic attacks to specific positions .
- Isotopic Labeling : Track formaldehyde incorporation using ¹³C-labeled reagents to elucidate addition pathways .
Q. What methodologies are recommended for resolving contradictions in reported biological activities or physicochemical properties of this compound derivatives?
Methodological Answer:
- Controlled Replication : Reproduce studies under standardized conditions (solvent, temperature, purity ≥95%) to isolate variables .
- Meta-Analysis : Aggregate data from PubMed, Scopus, and Web of Science to identify trends (e.g., conflicting IC₅₀ values for nitric oxide synthase inhibition) .
- Advanced Characterization : Use X-ray crystallography (as in 7-nitroindazole structural studies) to resolve ambiguities in molecular geometry .
Q. What experimental approaches are used to evaluate the environmental remediation potential of this compound in pollutant degradation?
Methodological Answer:
- Degradation Efficiency Assays : Expose pollutants (e.g., azo dyes) to this compound under UV light, monitoring decay via UV-Vis spectroscopy .
- Reactive Species Identification : Use scavengers (e.g., isopropanol for hydroxyl radicals) to pinpoint degradation mechanisms .
- LC-MS/MS : Quantify degradation byproducts to assess environmental safety and pathway elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
